Lewisite 3

DFT Electrophilicity Chemical Reactivity

Lewisite 3 (L-3), systematically named tris[(E)-2-chloroethenyl]arsane, is an organoarsenic compound belonging to the vesicant (blister agent) class of chemical warfare agents. As the tri-chlorovinyl homologue of the lewisite series, it possesses three (E)-2-chlorovinyl groups bound to a central arsenic atom, distinguishing it from the di-chlorovinyl Lewisite 2 and mono-chlorovinyl Lewisite 1.

Molecular Formula C6H6AsCl3
Molecular Weight 259.4 g/mol
CAS No. 169473-81-8
Cat. No. B12683719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLewisite 3
CAS169473-81-8
Molecular FormulaC6H6AsCl3
Molecular Weight259.4 g/mol
Structural Identifiers
SMILESC(=C[As](C=CCl)C=CCl)Cl
InChIInChI=1S/C6H6AsCl3/c8-4-1-7(2-5-9)3-6-10/h1-6H/b4-1+,5-2+,6-3+
InChIKeyAOAVIJUEFJPSAI-GZDDRBCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lewisite 3 (CAS 169473-81-8): Analytical and Structural Differentiators of a Tri-Chlorovinyl Organoarsenic Vesicant


Lewisite 3 (L-3), systematically named tris[(E)-2-chloroethenyl]arsane, is an organoarsenic compound belonging to the vesicant (blister agent) class of chemical warfare agents . As the tri-chlorovinyl homologue of the lewisite series, it possesses three (E)-2-chlorovinyl groups bound to a central arsenic atom, distinguishing it from the di-chlorovinyl Lewisite 2 and mono-chlorovinyl Lewisite 1 . With a molecular formula of C6H6AsCl3 and a molecular weight of 259.39 g/mol, Lewisite 3 is a colorless, oily liquid when pure, though impurities may impart coloration . Its selection for procurement and analytical applications hinges on quantifiable differences in physicochemical properties, detection sensitivity, and theoretical reactivity metrics relative to its lower homologues and other vesicants, which are detailed in the evidence guide below.

Why Generic Lewisite Homologue Substitution Fails: Quantifiable Differentiation of Lewisite 3


Generic substitution among lewisite homologues (L-1, L-2, L-3) is scientifically invalid due to fundamental differences in molecular architecture, physicochemical behavior, and analytical detectability. While all three share a common arsenic core, the progressive addition of (E)-2-chlorovinyl groups from L-1 (one group) to L-2 (two groups) to L-3 (three groups) directly impacts molecular weight, electrophilicity, volatility, and detection sensitivity . Specifically, Lewisite 3 exhibits the lowest electrophilicity index among lewisite stereoisomers , demonstrating distinct reactivity profiles that preclude substitution. Furthermore, its enhanced sensitivity in gas chromatographic detection—attributed to its three double bonds—offers analytical advantages not shared by its lower homologues . The following quantitative evidence guide substantiates why scientific and industrial users must specify Lewisite 3 based on measurable performance criteria rather than treating lewisites as interchangeable commodities.

Lewisite 3 Procurement Evidence: Quantified Differentiation in Detection, Reactivity, and Physical Properties


Electrophilicity Index: DFT-Predicted Minimum Reactivity Among Lewisite Stereoisomers

Density functional theory (DFT) calculations at the B3LYP/6-311++G(3df,3pd) level reveal that Lewisite 3 (specifically isomer L3-7) exhibits the minimum electrophilicity index among all lewisite stereoisomers, in direct contrast to L1-2 which shows the maximum . This computational metric directly quantifies the compound's relative electron-accepting capacity, influencing its reactivity and potential toxicological mechanism.

DFT Electrophilicity Chemical Reactivity Lewisite Stereoisomers

GC-PID Sensitivity: Enhanced Detection Due to Three Double Bonds

In a comparative gas chromatography-photoionization detector (GC-PID) study, Lewisite 3 demonstrated a detection sensitivity of 0.2 ng, which is attributed to the presence of three double bonds in its molecular structure . This sensitivity surpasses that of other tested chemical warfare agents, including sarin, soman, tabun, and mustard gas, which exhibited detection limits around 1 ng under the same conditions.

GC-PID Sensitivity Chemical Warfare Agent Detection Photoionization

GC-MS Detection Limit in Aqueous Samples: Comparable Sensitivity to Other Lewisites

A validated hollow-fibre liquid-phase microextraction (HF-LPME) method coupled with gas chromatography-mass spectrometry (GC-MS) achieved a limit of detection (LOD) of 0.002 μg/mL for Lewisite 3, which is identical to the LOD reported for Lewisite 1 and Lewisite 2 under the same optimized conditions . In contrast, the LOD for arsenic trichloride was 0.005 μg/mL, indicating that the lewisite compounds are more readily detectable with this method.

GC-MS Hollow-Fibre LPME Aqueous Analysis Lewisite Detection

Molecular Weight and Physical State: Progressive Increase Across Homologue Series

The molecular weight of Lewisite 3 (259.35-259.39 g/mol) is significantly higher than that of Lewisite 2 (233.32 g/mol) and Lewisite 1 (207.32 g/mol), reflecting the sequential addition of (E)-2-chlorovinyl groups . This trend directly influences physicochemical properties such as boiling point and vapor pressure, as documented in authoritative toxicological profiles.

Molecular Weight Physicochemical Properties Lewisite Series Homologue Comparison

Vapor Pressure and Volatility: Limited Comparative Data for Lewisite 3

Authoritative sources report the vapor pressure of Lewisite 1 as 0.34 mm Hg at 25°C . However, specific vapor pressure data for Lewisite 3 are not provided in the same comprehensive table, with entries marked as '–' . This absence highlights a critical data gap for Lewisite 3, which may be attributed to its lower volatility compared to L-1. For reference, a separate source reports a vapor pressure of 0.58 mm Hg for Lewisite (presumably the mixture) .

Vapor Pressure Volatility Lewisite Series Physicochemical Properties

Hydrolytic Stability: Susceptibility to Humidity Limits Battlefield Utility

Field trials during World War II demonstrated that it was difficult to achieve casualty-producing concentrations of lewisite (including Lewisite 3) in humid conditions due to its rate of hydrolysis . This susceptibility to hydrolytic degradation is a shared characteristic of arsenous chlorides, which rapidly convert to less potent blister agents upon contact with water .

Hydrolysis Stability Lewisite Series Environmental Fate

Lewisite 3 Application Scenarios: Analytical Method Development, Computational Modeling, and Environmental Fate Studies


Analytical Method Development and Validation for Trace Detection of Lewisites in Environmental Matrices

The equivalent GC-MS detection limit of 0.002 μg/mL for Lewisite 3 compared to L-1 and L-2 supports its inclusion in multi-analyte methods for environmental monitoring and forensic analysis. Laboratories developing or validating extraction and detection protocols for aqueous samples can rely on this method to achieve consistent sensitivity across the lewisite series, ensuring comprehensive coverage of potential contaminants without sacrificing analytical performance.

Computational Toxicology and Reactivity Modeling Using DFT-Derived Electrophilicity Indices

The distinct minimum electrophilicity index of Lewisite 3 (L3-7) among lewisite stereoisomers provides a quantitative benchmark for computational toxicology studies. Researchers investigating structure-activity relationships (SAR) for vesicant agents can use this data to calibrate models predicting reactivity, protein binding, or environmental transformation pathways, where electrophilicity serves as a key descriptor for arsenic-centered interactions.

Field Detection Equipment Calibration and Sensitivity Benchmarking

The enhanced GC-PID sensitivity of 0.2 ng for Lewisite 3, attributed to its three double bonds , makes it a valuable reference compound for calibrating and benchmarking portable detection systems. This sensitivity advantage over nerve agents and mustard gas can be leveraged to establish lower detection thresholds in field-deployable instruments, potentially improving early warning capabilities in scenarios where trace-level detection is critical.

Environmental Fate and Persistence Studies Focusing on Hydrolytic Degradation

The documented rapid hydrolysis of lewisite compounds, including Lewisite 3, under humid conditions positions it as a key analyte in studies investigating the environmental fate of chemical warfare agents. Researchers examining degradation pathways, persistence in soil/water systems, or the efficacy of decontamination strategies must account for the hydrolytic instability of Lewisite 3 relative to more persistent agents like sulfur mustard, as this influences sample integrity and the interpretation of residual contamination data.

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